![molecular formula C7H6N2O3 B1282706 2-Amino-3-nitrobenzaldehyde CAS No. 97271-97-1](/img/structure/B1282706.png)
2-Amino-3-nitrobenzaldehyde
Overview
Description
2-Amino-3-nitrobenzaldehyde is a chemical compound with the molecular formula C₇H₆N₂O₃ . It is an organic compound containing both amino and nitro functional groups. The compound’s IUPAC name is 2-amino-3-nitrobenzaldehyde . It appears as a solid and is typically stored in a dark place under an inert atmosphere at temperatures between 2°C and 8°C .
Synthesis Analysis
The synthesis of 2-Amino-3-nitrobenzaldehyde involves the reaction of acetophenonethiazole with p-nitrobenzaldehyde in absolute ethanol. This reaction yields the desired compound, as shown in Scheme 1, Path c .
Scientific Research Applications
Enantioselective Aldol Reaction
2-Amino-3-nitrobenzaldehyde: is utilized in the synthesis of polyamines and amino acid derivatives, which serve as catalysts in enantioselective aldol reactions . This reaction is pivotal for forming carbon-carbon bonds, a fundamental step in organic synthesis. The derivatives of 2-Amino-3-nitrobenzaldehyde have shown to yield aldol products with high chemical yields (up to 95%) and notable diastereo- and enantioselectivity .
Synthesis of Monoazo Disperse Dyes
This compound is also employed in the synthesis of monoazo disperse dyes . These dyes are derived from 2-Amino-3-nitrobenzaldehyde as diazo components and are applied to polyester fabrics. The synthesized dyes exhibit excellent fastness properties on the substrate, making them valuable in textile applications .
Schiff Base Formation
2-Amino-3-nitrobenzaldehyde: is a key precursor in the synthesis of Schiff base compounds . Schiff bases are formed by the condensation of primary amines with carbonyl compounds and have a wide range of applications, including as ligands in coordination chemistry and as intermediates in organic synthesis .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-nitrobenzaldehyde is the enzyme L-threonine transaldolase from Pseudomonas sp. (PsLTTA) . This enzyme plays a crucial role in the synthesis of amphenicol antibiotic chloramphenicol .
Mode of Action
2-Amino-3-nitrobenzaldehyde interacts with its target enzyme through a biocatalytic step mediated by L-threonine transaldolase . This interaction results in the conversion of 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid . The compound’s mode of action is likely to involve a Schiff base mechanism, which involves the condensation reaction between a primary amine and an aldehyde or ketone .
Biochemical Pathways
The compound is involved in the chemoenzymatic synthesis of amphenicol antibiotic chloramphenicol . This process involves a four-step chemoenzymatic strategy, including a biocatalytic step mediated by L-threonine transaldolase . The compound also plays a role in the synthesis of β-hydroxy-α-amino acids .
Pharmacokinetics
The compound’s molecular weight (166134 Da) suggests that it may have favorable absorption and distribution characteristics
Result of Action
The result of the action of 2-Amino-3-nitrobenzaldehyde is the production of (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid . This compound is a key intermediate in the synthesis of the antibiotic chloramphenicol .
Action Environment
The action of 2-Amino-3-nitrobenzaldehyde can be influenced by various environmental factors. For instance, the efficiency of the biocatalytic step mediated by L-threonine transaldolase can be affected by the reaction conditions Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other substances in the reaction environment
properties
IUPAC Name |
2-amino-3-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKGAMZVANIDGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540258 | |
Record name | 2-Amino-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
97271-97-1 | |
Record name | 2-Amino-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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